molecular formula C8H5F3INO2 B8564154 2-methyl-4-trifluoromethyl-6-nitro-phenyl Iodide

2-methyl-4-trifluoromethyl-6-nitro-phenyl Iodide

Cat. No. B8564154
M. Wt: 331.03 g/mol
InChI Key: PBBZSJCBRMHTOZ-UHFFFAOYSA-N
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Patent
US07915271B2

Procedure details

A 1:1 mixture of H2SO4/HNO3 (20 ml) was added to 2-methyl-4-trifluoromethylphenyl iodide at 0° C. The mixture was stirred at 0° C. and then warmed to room temperature overnight. LC/MS analysis indicated no remaining starting material. The mixture was diluted with water and extracted with EtOAc (3×50 ml). The combined EtOAc layers were washed with sodium bicarbonate and brine and dried over sodium sulfate. The title compound was obtained after removal of solvent. 1H NMR (CDCl3, 500 MHz): δ 7.71 (s, 1H), 7.69 (s, 1H), 2.68 (s, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][C:11]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:12]=1[I:21]>O>[CH3:10][C:11]1[CH:16]=[C:15]([C:17]([F:18])([F:20])[F:19])[CH:14]=[C:13]([N+:6]([O-:9])=[O:7])[C:12]=1[I:21] |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O.[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
The combined EtOAc layers were washed with sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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